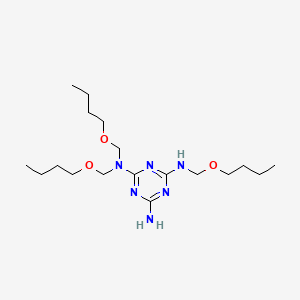
1-(3-(4-Methoxyphenyl)-2-methyl-1-oxo-2-propenyl)-4-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(4-Methoxyphenyl)-2-methyl-1-oxo-2-propenyl)-4-phenylpiperazine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a methoxyphenyl group, a methyl-oxo-propenyl group, and a phenylpiperazine moiety
Vorbereitungsmethoden
The synthesis of 1-(3-(4-Methoxyphenyl)-2-methyl-1-oxo-2-propenyl)-4-phenylpiperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Aldol Condensation: The reaction between p-anisaldehyde (4-methoxybenzaldehyde) and acetone under base-catalyzed conditions to form 4-(4-methoxyphenyl)-3-buten-2-one.
Michael Addition: The addition of phenylpiperazine to the α,β-unsaturated carbonyl compound formed in the previous step.
Purification: The final product is purified through recrystallization or chromatography techniques.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-(3-(4-Methoxyphenyl)-2-methyl-1-oxo-2-propenyl)-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic rings.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon for hydrogenation), and specific temperature and pressure conditions.
Wissenschaftliche Forschungsanwendungen
1-(3-(4-Methoxyphenyl)-2-methyl-1-oxo-2-propenyl)-4-phenylpiperazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating neurotransmitter systems.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(3-(4-Methoxyphenyl)-2-methyl-1-oxo-2-propenyl)-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, leading to changes in cellular signaling and function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-(3-(4-Methoxyphenyl)-2-methyl-1-oxo-2-propenyl)-4-phenylpiperazine can be compared with other piperazine derivatives, such as:
1-(4-Methoxyphenyl)piperazine: Known for its stimulant effects and use in "party pills".
1-(3-Chlorophenyl)piperazine: A psychoactive compound with different pharmacological properties.
1-(3-Trifluoromethylphenyl)piperazine: Often used in combination with other piperazines for its unique effects.
Eigenschaften
CAS-Nummer |
76691-28-6 |
|---|---|
Molekularformel |
C21H24N2O2 |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
(E)-3-(4-methoxyphenyl)-2-methyl-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C21H24N2O2/c1-17(16-18-8-10-20(25-2)11-9-18)21(24)23-14-12-22(13-15-23)19-6-4-3-5-7-19/h3-11,16H,12-15H2,1-2H3/b17-16+ |
InChI-Schlüssel |
ZSTBITGTBVNACS-WUKNDPDISA-N |
Isomerische SMILES |
C/C(=C\C1=CC=C(C=C1)OC)/C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Kanonische SMILES |
CC(=CC1=CC=C(C=C1)OC)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


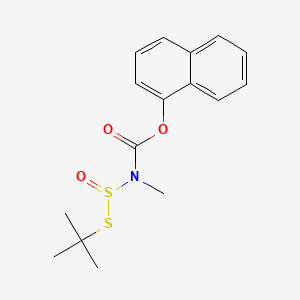

![1,4-Dimethyl-2,5-dihydro-3H-pyrido[4,3-b]indol-3-one](/img/structure/B14452271.png)

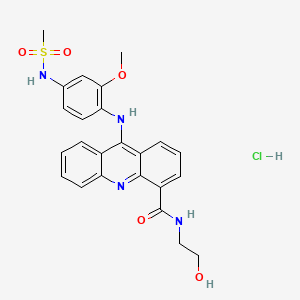
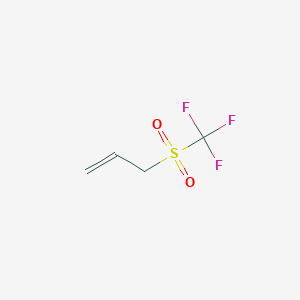
![(3Z)-3-[(4-phenylmethoxyphenyl)methylidene]oxolan-2-one](/img/structure/B14452293.png)
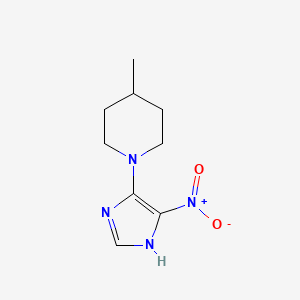

![2-[3-(3-Ethyl-1,3-benzoselenazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazole](/img/structure/B14452299.png)
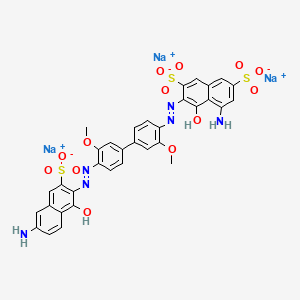
![4-amino-5-bromo-N-[8-(cyclohexylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide;(E)-but-2-enedioic acid](/img/structure/B14452309.png)
![Silane, [(methoxydimethylsilyl)methylidyne]tris[trimethyl-](/img/structure/B14452313.png)
